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Compound of Interest

Compound Name: NCGC00229600

Cat. No.: B15603122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical structure, properties, and

biological activity of NCGC00229600, a significant small-molecule modulator of the thyrotropin

receptor (TSHR). The information presented is intended to support research and development

efforts in endocrinology, particularly in the context of autoimmune thyroid disorders such as

Graves' disease.

Core Chemical and Physical Properties
NCGC00229600 is a quinazolinone derivative identified as a potent, allosteric inverse agonist

of the human thyrotropin receptor.[1][2][3] Its chemical and physical properties are summarized

below.
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Property Value Source(s)

Molecular Formula C₃₀H₂₉N₃O₃ [Vendor Data]

Molecular Weight 479.57 g/mol [Vendor Data]

CAS Number 1338824-20-6 [Vendor Data]

Appearance White to off-white solid [Vendor Data]

SMILES

COc1ccc(cc1COc1c(C)cccc1C

)C1Nc2ccccc2C(=O)N1Cc1ccc

nc1

[Vendor Data]

Purity ≥99.67% [Vendor Data]

Note: A definitive IUPAC name and InChI string for NCGC00229600 are not readily available in

public chemical databases as of the last update.

Biological Activity and Mechanism of Action
NCGC00229600 is characterized as a small-molecule allosteric inverse agonist of the TSH

receptor.[1][2][3] This mode of action has several key implications:

Allosteric Binding: It binds to a site on the TSHR that is distinct from the binding site of the

endogenous ligand, thyrotropin (TSH). This is evidenced by the fact that NCGC00229600
does not compete with radiolabeled TSH for binding to the receptor.[1][3]

Inverse Agonism: The TSHR exhibits a degree of basal, or constitutive, activity even in the

absence of a stimulating ligand. As an inverse agonist, NCGC00229600 not only blocks the

action of agonists but also reduces this basal signaling activity.[1][3]

Antagonism of TSH and Autoantibodies: The primary therapeutic potential of

NCGC00229600 lies in its ability to inhibit TSHR activation by both TSH and thyroid-

stimulating antibodies (TSAbs), which are the pathogenic drivers of Graves' disease.[1][4][5]

[6] It has been shown to be a general antagonist of TSHR activation by TSAbs from a cohort

of Graves' disease patients.[1][2][3]
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The primary signaling pathway affected by NCGC00229600 is the Gαs-mediated cascade,

which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP

(cAMP). By stabilizing an inactive conformation of the TSHR, NCGC00229600 effectively

dampens this signaling pathway.
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Caption: TSHR signaling pathway and the inhibitory effect of NCGC00229600.

Quantitative Biological Data
The inhibitory activity of NCGC00229600 has been quantified in various assays. The data

highlights its potency in cell-based models relevant to Graves' disease.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15603122?utm_src=pdf-body
https://www.benchchem.com/product/b15603122?utm_src=pdf-body
https://www.benchchem.com/product/b15603122?utm_src=pdf-body
https://www.benchchem.com/product/b15603122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603122?utm_src=pdf-body
https://www.benchchem.com/product/b15603122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Measured

Experimental
System

Result Source

Inhibition of TSAb-

Stimulated cAMP

Production

HEK-EM293 cells

expressing human

TSHR, stimulated with

sera from 30 Graves'

disease patients

39% ± 2.6% inhibition [1][2][3]

Inhibition of Basal and

TSAb-Stimulated

Thyroperoxidase

(TPO) mRNA

Upregulation

Primary cultures of

human thyrocytes
65% ± 2.0% inhibition [1][2][3]

Inhibition of Basal

cAMP Production

HEK-EM293 cells

expressing human

TSHR

IC₅₀ not explicitly

stated, but significant

inhibition shown at 10-

30 µM

[2][3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

NCGC00229600, primarily adapted from Neumann S, et al. J Clin Endocrinol Metab. 2011.[1]

Measurement of cAMP Production in HEK-TSHR Cells
This assay quantifies the ability of NCGC00229600 to inhibit cAMP production following

stimulation with Graves' disease patient sera.
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Seed HEK-TSHR cells
in 96-well plates

Pre-incubate cells with
30 µM NCGC00229600
(or vehicle) for 20 min

Add 1 mM IBMX and
1:30 dilution of

Graves' disease serum

Incubate for 40 min
at 37°C

Stop reaction and
lyse cells

Measure total cAMP levels
using ELISA

Calculate percent inhibition
relative to vehicle control

Click to download full resolution via product page

Caption: Workflow for the cAMP production inhibition assay.

Detailed Protocol:

Cell Culture: Human Embryonic Kidney (HEK-EM293) cells stably overexpressing the human

TSHR are cultured in appropriate media and seeded into 96-well plates.
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Pre-incubation: Cells are washed and then pre-incubated with either vehicle control (e.g.,

DMSO) or 30 µM NCGC00229600 in Hanks' Balanced Salt Solution (HBSS) for 20 minutes

at 37°C.

Stimulation: A solution containing 1 mM 3-isobutyl-1-methylxanthine (IBMX, a

phosphodiesterase inhibitor) and a 1:30 dilution of serum from a Graves' disease patient is

added to the wells.

Incubation: The plates are incubated for an additional 40 minutes at 37°C.

Measurement: The incubation is stopped, cells are lysed, and the total intracellular cAMP

concentration is measured using a commercial cAMP enzyme-linked immunosorbent assay

(ELISA) kit according to the manufacturer's instructions.

Data Analysis: The level of cAMP in wells treated with NCGC00229600 is compared to the

level in vehicle-treated wells to calculate the percentage of inhibition.

[¹²⁵I]TSH Binding Assay
This assay is used to determine whether NCGC00229600 directly competes with TSH for

binding to the receptor.

Detailed Protocol:

Cell Seeding: HEK-TSHR cells are seeded into 24-well plates at a density of approximately

2.2 x 10⁵ cells per well and cultured for 18-24 hours.

Binding Reaction: Cells are incubated in 0.25 mL of binding buffer (HBSS with 2.5% milk

powder and 0.2% BSA) containing approximately 60,000 cpm of bovine [¹²⁵I]TSH.

Test Conditions: The incubation is performed under three conditions:

Total Binding: [¹²⁵I]TSH only.

Test Compound: [¹²⁵I]TSH in the presence of 30 µM NCGC00229600.

Nonspecific Binding: [¹²⁵I]TSH in the presence of a high concentration (e.g., 1.8 µM) of

unlabeled bovine TSH.
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Incubation: The reaction is carried out for 2 hours at room temperature.

Washing and Lysis: Cells are washed three times with ice-cold HBSS to remove unbound

radioactivity and then lysed with 0.5 mL of 0.4 N NaOH.

Counting: The cell-associated radioactivity in the lysate is quantified using a gamma counter.

Analysis: Specific binding is calculated by subtracting the nonspecific binding counts from

the total binding counts. The effect of NCGC00229600 on specific binding is then

determined. Results consistently show that NCGC00229600 does not significantly reduce

specific [¹²⁵I]TSH binding, confirming its allosteric mechanism.[3]

Summary and Future Directions
NCGC00229600 is a well-characterized allosteric inverse agonist of the TSH receptor. Its ability

to inhibit receptor activation by pathogenic autoantibodies from Graves' disease patients makes

it a valuable tool for studying TSHR physiology and a promising lead compound for the

development of novel therapeutics for autoimmune hyperthyroidism. Further research may

focus on optimizing its pharmacokinetic properties for in vivo applications and fully elucidating

its interaction with the TSHR at a structural level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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